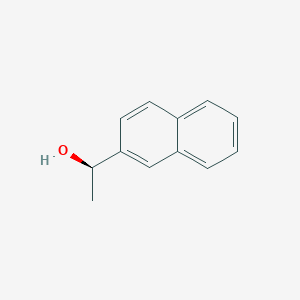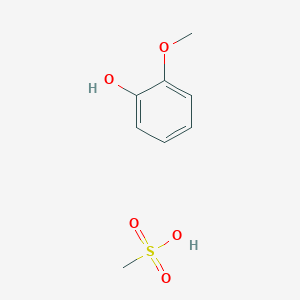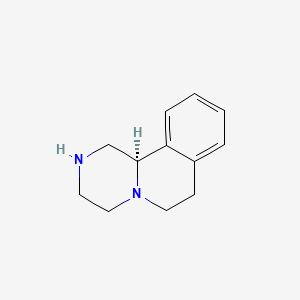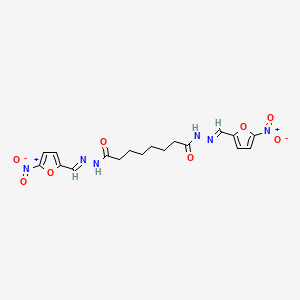
(R)-(+)-1-(2-Naphthyl)ethanol
Overview
Description
®-(+)-1-(2-Naphthyl)ethanol is a chiral secondary alcohol with the molecular formula C12H12O. It is characterized by the presence of a naphthalene ring attached to an ethanol moiety. This compound is notable for its optical activity, existing as the ®-enantiomer, which rotates plane-polarized light in a positive direction. It is widely used in various fields due to its unique chemical properties and chiral nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-(+)-1-(2-Naphthyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-acetonaphthone using chiral reducing agents. For instance, the Corey-Bakshi-Shibata reduction employs a chiral oxazaborolidine catalyst to achieve high enantioselectivity. The reaction typically occurs in the presence of a borane complex under mild conditions.
Industrial Production Methods: Industrial production of ®-(+)-1-(2-Naphthyl)ethanol often involves asymmetric hydrogenation of 2-acetonaphthone using chiral catalysts. This method is favored due to its scalability and efficiency. The reaction is conducted under hydrogen gas pressure in the presence of a chiral rhodium or ruthenium catalyst, yielding the desired enantiomer with high optical purity.
Chemical Reactions Analysis
Types of Reactions: ®-(+)-1-(2-Naphthyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-acetonaphthone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction can yield 2-naphthylethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 2-Acetonaphthone.
Reduction: 2-Naphthylethane.
Substitution: Various substituted naphthyl derivatives depending on the reagent used.
Scientific Research Applications
®-(+)-1-(2-Naphthyl)ethanol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in studies of enzyme-catalyzed reactions to understand chiral recognition and enzyme specificity.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma and chiral properties.
Mechanism of Action
The mechanism by which ®-(+)-1-(2-Naphthyl)ethanol exerts its effects is primarily through its interaction with chiral receptors or enzymes. The compound’s chiral center allows it to fit into specific binding sites, facilitating selective reactions. For example, in enzymatic reactions, the ®-enantiomer may preferentially bind to the active site of an enzyme, leading to a specific catalytic outcome. The molecular targets and pathways involved often depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
- (S)-(-)-1-(2-Naphthyl)ethanol
- 1-(1-Naphthyl)ethanol
- 2-Naphthylethanol
Comparison: ®-(+)-1-(2-Naphthyl)ethanol is unique due to its specific chiral configuration, which imparts distinct optical activity and reactivity. Compared to its (S)-enantiomer, it may exhibit different biological activities and binding affinities. The presence of the naphthalene ring distinguishes it from other similar compounds like 1-(1-Naphthyl)ethanol and 2-Naphthylethanol, which may have different physical and chemical properties due to the position of the hydroxyl group on the naphthalene ring.
Properties
IUPAC Name |
(1R)-1-naphthalen-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKCRWZRKETCK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426276 | |
| Record name | (R)-(+)-1-(2-Naphthyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52193-85-8 | |
| Record name | (R)-(+)-1-(2-Naphthyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)



![5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B1661895.png)
![5-[(E)-benzylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B1661896.png)
![8H-Naphtho[2,3-a]phenoselenazine-8,13(14H)-dione, 7-hydroxy-](/img/structure/B1661897.png)






